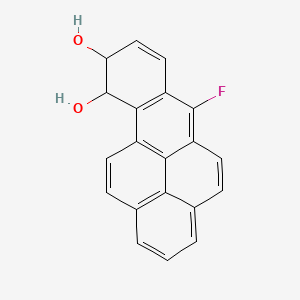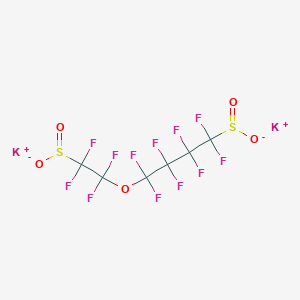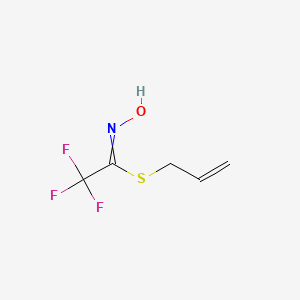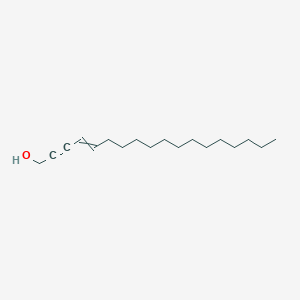
Octadec-4-EN-2-YN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadec-4-EN-2-YN-1-OL is an organic compound with the molecular formula C18H32O. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is of interest due to its unique structure, which includes both a double bond (alkene) and a triple bond (alkyne), making it a versatile molecule in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadec-4-EN-2-YN-1-OL typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of an alkyne to form the desired enyne structure. This can be achieved using Lindlar’s catalyst, which selectively hydrogenates alkynes to alkenes without affecting the triple bond.
Another method involves the coupling of an alkene with an alkyne using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction requires a palladium catalyst, a copper co-catalyst, and a base, typically performed under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Octadec-4-EN-2-YN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction of the triple bond can yield alkenes or alkanes, depending on the extent of hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be performed using hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Aldehydes, ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted alcohols and ethers.
Scientific Research Applications
Octadec-4-EN-2-YN-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Octadec-4-EN-2-YN-1-OL depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of both the double and triple bonds, which can participate in various addition and substitution reactions. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, through its functional groups, leading to specific biological effects.
Comparison with Similar Compounds
Octadec-4-EN-2-YN-1-OL can be compared with other enynes and alkynes:
Octadec-9-en-1-ol: Similar in structure but lacks the triple bond, making it less reactive in certain chemical reactions.
2-Octadecen-4-yn-1-ol: Another enyne with a different position of the double and triple bonds, leading to different reactivity and applications.
9-Octadecen-1-ol: Contains only a double bond, used in different industrial applications compared to this compound.
The unique combination of a double and triple bond in this compound makes it a valuable compound for various chemical and biological applications, distinguishing it from other similar molecules.
Properties
CAS No. |
86120-47-0 |
|---|---|
Molecular Formula |
C18H32O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
octadec-4-en-2-yn-1-ol |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h14-15,19H,2-13,18H2,1H3 |
InChI Key |
LPVBKKDPBVNELW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC=CC#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate](/img/structure/B14420283.png)
![4,4'-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14420292.png)
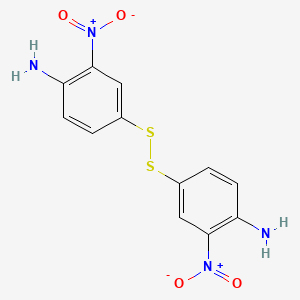
![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate](/img/structure/B14420301.png)
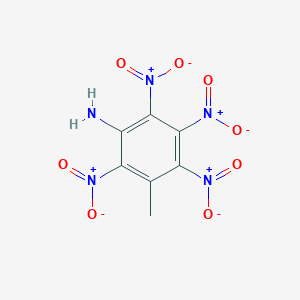
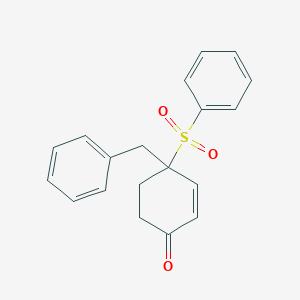
![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol](/img/structure/B14420316.png)
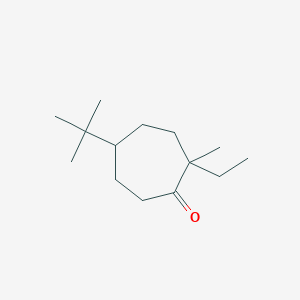
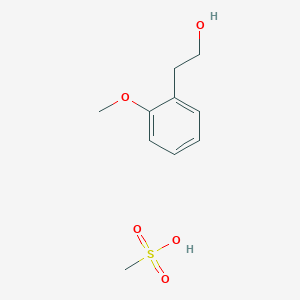
![1,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14420348.png)
